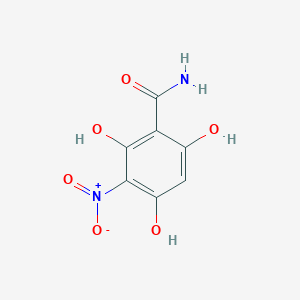
1-Diazoniohept-1-en-6-yn-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazoniohept-1-en-6-yn-2-olate is an organic compound with the molecular formula C₇H₈N₂O. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis and material science. The unique structure of this compound, featuring a diazonium group and an enynolate moiety, makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Diazoniohept-1-en-6-yn-2-olate can be synthesized through the diazotization of the corresponding aniline derivative. The process involves the reaction of the aniline with a nitrite source, such as sodium nitrite, in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up using continuous flow reactors. This method enhances the safety and efficiency of the process by controlling the reaction conditions more precisely and reducing the risk of decomposition of the diazonium salt .
Análisis De Reacciones Químicas
Types of Reactions: 1-Diazoniohept-1-en-6-yn-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium halides or potassium cyanide in aqueous or alcoholic solutions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed:
- Substituted derivatives (e.g., halides, cyanides)
- Azo compounds
- Aniline derivatives
Aplicaciones Científicas De Investigación
1-Diazoniohept-1-en-6-yn-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Diazoniohept-1-en-6-yn-2-olate involves the formation of reactive intermediates through the cleavage of the diazonium group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparación Con Compuestos Similares
1-Diazoniohept-1-en-6-yn-2-olate: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium chloride.
Uniqueness:
- The presence of the enynolate group in this compound makes it particularly useful in reactions requiring both diazonium and alkyne functionalities. This dual functionality allows for more complex and diverse chemical transformations compared to other diazonium salts .
Propiedades
Número CAS |
139885-08-8 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-diazohept-6-yn-2-one |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-5-7(10)6-9-8/h1,6H,3-5H2 |
Clave InChI |
RLBKFEZYCKXVDC-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


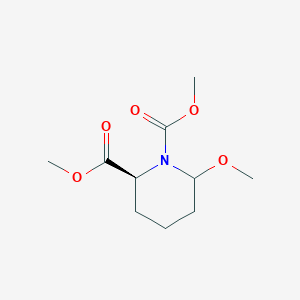
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
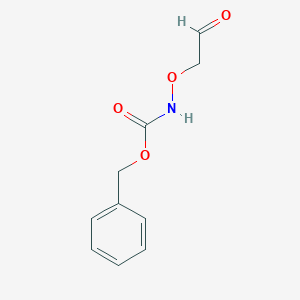
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
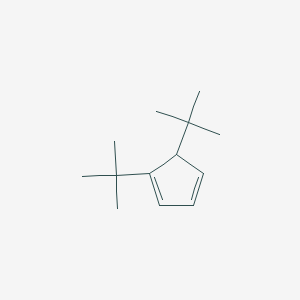

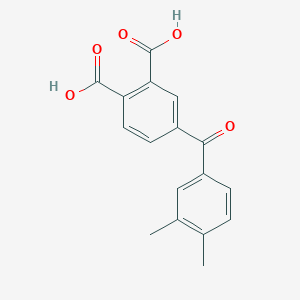
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
